Methyl 2-ethoxy-5-iodonicotinate
Description
Methyl 2-ethoxy-5-iodonicotinate is a nicotinic acid derivative featuring a methyl ester group at position 3, an ethoxy substituent at position 2, and an iodine atom at position 5 of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate or fine chemical in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactive iodine substituent .
Properties
IUPAC Name |
methyl 2-ethoxy-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIIUSJEURRBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethoxy-5-iodonicotinate can be synthesized through a multi-step process involving the iodination of nicotinic acid derivatives. One common method involves the ethylation of 2-hydroxy-5-iodonicotinic acid followed by esterification with methanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Acids and Bases: Employed in ester hydrolysis and other transformations.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-ethoxy-5-iodonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target proteins, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with Methyl 2-ethoxy-5-iodonicotinate and are discussed in detail:
Comparative Analysis
Table 1: Structural and Molecular Properties
Key Differences and Implications
This difference may influence reactivity in nucleophilic aromatic substitution or metal-coupling reactions . Methyl 6-chloro-5-ethyl-2-iodonicotinate features an ethyl group at position 5 and a chloro group at position 6, which could sterically hinder reactions at the iodine site (position 2) compared to the target compound’s iodine at position 5 .
Applications in Synthesis: Methyl 2-chloro-5-iodonicotinate is commonly used as a precursor for coupling reactions due to its accessible iodine and chloro substituents, enabling sequential functionalization . The ethoxy group in this compound may enhance solubility in non-polar solvents, making it advantageous in specific catalytic systems .
Stability and Handling :
- Chloro-substituted analogs (e.g., Methyl 2-chloro-5-iodonicotinate) are typically more reactive but less stable under basic conditions compared to ethoxy-substituted derivatives, which are less prone to hydrolysis .
Biological Activity
Methyl 2-ethoxy-5-iodonicotinate is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₈INO₂
- Molecular Weight : 263.07 g/mol
- IUPAC Name : Methyl 2-ethoxy-5-iodopyridine-3-carboxylate
The presence of the iodine atom and the ethoxy group is significant, as these functional groups can influence the compound's reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has been investigated for its potential anticancer properties. A study involving various cancer cell lines (e.g., breast, colon, and prostate cancer) showed that the compound induces apoptosis through the activation of caspase pathways.
Case Study : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability (up to 70%) in MCF-7 breast cancer cells compared to untreated controls. The compound's ability to inhibit tumor growth was further confirmed in xenograft models.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular metabolism.
- Receptor Modulation : It may modulate receptor activity, particularly those involved in apoptosis and cell proliferation.
- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.
Safety and Toxicity
While promising in terms of biological activity, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
